9-Ethyl-9H-fluorene

Description

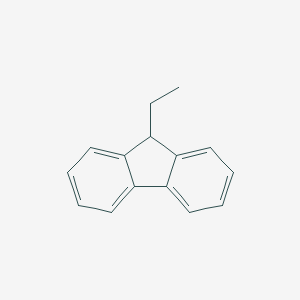

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-ethyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-2-11-12-7-3-5-9-14(12)15-10-6-4-8-13(11)15/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBCCEYJCKGWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872977 | |

| Record name | 9-Ethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2294-82-8, 65319-49-5 | |

| Record name | 9-Ethylfluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2294-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Ethyl-9H-fluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065319495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Ethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-ethyl-9H-fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-ETHYL-9H-FLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN0073G1C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Mechanistic Investigations

Elucidation of 9-Fluorenyl Anion Formation and Reactivity Pathways

The formation of the 9-fluorenyl anion is a cornerstone of fluorene (B118485) chemistry, stemming from the notable acidity of the C9-protons. The methylene (B1212753) bridge of fluorene (pKa ≈ 22.6 in DMSO) is readily deprotonated by a suitable base to form the fluorenyl anion. This anion is highly stabilized by the delocalization of the negative charge across the aromatic system of the molecule. mdpi.comaau.edu.et In the case of 9-ethyl-9H-fluorene, one acidic proton remains at the C9 position, allowing for the formation of the 9-ethyl-9-fluorenyl anion.

The generation of the fluorenyl anion can be achieved through various methods. One common approach involves the use of strong bases like sodium ethoxide in ethanol (B145695) or organolithium reagents. cdnsciencepub.com An alternative method utilizes tetrakis(dimethylamino)ethylene (B1198057) (TDAE), which can initiate the reductive dehalogenation of 9-bromofluorene. This process involves two successive single-electron transfers (SET): the first cleaves the carbon-bromine bond to form a 9-fluorenyl radical, and a subsequent SET generates the intensely colored, aromatic fluorenyl anion. mdpi.com

Once formed, the 9-substituted fluorenyl anion is a potent nucleophile. cdnsciencepub.com Its reactivity has been explored in various carbon-carbon bond-forming reactions. For instance, these anions readily react with a range of electrophiles, such as alkyl halides and carbonyl compounds. mdpi.comcdnsciencepub.comacs.org The reaction with aldehydes and ketones yields the corresponding fluorenyl alcohol derivatives. mdpi.com The efficiency of these reactions can depend on the electrophilic character of the carbonyl compound. mdpi.com The nucleophilic reactivity of 9-substituted fluorenyl anions makes them valuable intermediates in the synthesis of more complex fluorene derivatives. acs.org

Mechanistic Aspects of Palladium-Catalyzed Fluorene Synthesis

Palladium-catalyzed reactions are powerful tools for constructing the fluorene framework, often starting from 2-iodobiphenyl (B1664525) precursors. labxing.comacs.org These methods typically proceed through a sequence involving C–H activation and the formation of key palladacycle intermediates. labxing.comacs.org

Kinetic Isotope Effect (KIE) studies are crucial for elucidating the rate-determining steps in these catalytic cycles. In the palladium-catalyzed synthesis of fluorenes from 2-iodobiphenyls and various coupling partners, significant KIE values suggest that C–H bond activation is a key, often rate-determining, step in the mechanism. labxing.comlabxing.com

For example, in the synthesis of 9,9-disubstituted fluorenes from 2-iodobiphenyls and α-diazoesters, an intermolecular KIE of 2.3 and an intramolecular KIE of 4.0 were observed, strongly indicating that C–H activation is the rate-determining step. labxing.com Similarly, in the synthesis of 9-benzylidene-9H-fluorene derivatives via the cyclization of o-alkynyl biaryls, significant intermolecular (kH/kD = 2.6) and intramolecular (kH/kD = 3.5) KIEs were measured. nih.govnih.gov These values are consistent with a mechanism involving an ortho-palladation/C–H activation pathway rather than an alternative Friedel-Crafts-type mechanism. nih.govnih.gov

Table 1: Kinetic Isotope Effect (KIE) in Palladium-Catalyzed Fluorene Synthesis

| Reaction Type | Intermolecular KIE (kH/kD) | Intramolecular KIE (kH/kD) | Inferred Rate-Determining Step | Reference |

|---|---|---|---|---|

| Annulation of 2-iodobiphenyls and α-diazoesters | 2.3 | 4.0 | C–H Activation | labxing.com |

| Cyclization of o-alkynyl biaryls | 2.6 | 3.5 | C–H Activation | nih.govnih.gov |

| Annulation of 2-iodobiphenyl and CH2Br2 | 1.0 | 3.0 | Oxidative Addition of Aryl Iodide | labxing.com |

Several catalytic cycles have been proposed for the palladium-catalyzed synthesis of the fluorene core, all of which hinge on the formation of a palladacycle intermediate.

One common mechanism begins with the oxidative addition of a 2-iodobiphenyl to a Pd(0) species, forming a Pd(II) complex. labxing.comacs.org This is followed by an intramolecular C–H activation at the 2'-position of the second phenyl ring to form a five-membered dibenzopalladacyclopentadiene intermediate. labxing.comacs.orgresearchgate.net From this key intermediate, the pathway diverges depending on the coupling partner.

Reaction with Diazoesters: The palladacycle intermediate undergoes insertion of a diazo compound, expanding to a six-membered palladacycle. Subsequent reductive elimination yields the 9,9-disubstituted fluorene product and regenerates the Pd(0) catalyst. acs.org

Reaction with Dibromomethane: The palladacycle can react with CH2Br2 via oxidative addition to form a Pd(IV) complex. This is followed by reductive elimination and a second intramolecular oxidative addition/reductive elimination sequence to furnish the fluorene product. labxing.com

Reaction with Arynes: In syntheses involving arynes, the cycle can start with the coordination of the aryne to Pd(0) to form a palladacycle. Oxidative addition of an ortho-halostyrene generates a Pd(IV) species, which, after a series of steps including reductive elimination and migratory insertion, leads to 9-fluorenylidene products. nih.gov

These proposed cycles, supported by experimental evidence and KIE studies, highlight the versatility of palladium catalysis in constructing the fluorene scaffold through various C–C bond-forming strategies. labxing.comacs.orgnih.gov

Electrochemical Reaction Mechanisms

The electrochemical behavior of fluorene and its derivatives is of significant interest, particularly for the synthesis of electroactive and photoluminescent conjugated polymers (polyfluorenes). acs.orgarabjchem.org The substitution at the C9 position, as in this compound, is crucial for obtaining soluble and processable polymers. aau.edu.et

The electropolymerization of fluorene monomers typically occurs through an oxidative coupling mechanism. acs.orgauckland.ac.nz The process is initiated by the electrochemical oxidation of the monomer at an electrode surface. auckland.ac.nz For fluorene and its 9,9-disubstituted analogs, polymerization predominantly occurs via the formation of C-C bonds at the 2 and 7 positions of the fluorene rings, leading to a linear and highly conjugated polymer chain. electrochemsci.org

The initial oxidation of the monomer is often irreversible, indicating that the resulting radical cation is highly reactive and quickly engages in subsequent chemical reactions. utexas.edu The continued application of an oxidative potential leads to the growth of a polymer film on the electrode surface. auckland.ac.nzresearchgate.net The properties and morphology of the resulting polyfluorene film can be controlled by electrochemical parameters such as the potential range, scan rate, and monomer concentration. researchgate.net

The key event in the electropolymerization of fluorene is the formation of a radical cation upon oxidation of the monomer. acs.orgauckland.ac.nz Molecular orbital calculations show that the highest electron density in the fluorene system is located at specific positions, making these sites susceptible to radical coupling. utexas.edu

The generally accepted mechanism involves the following steps:

Initiation: The fluorene monomer loses an electron at the anode to form a delocalized radical cation. auckland.ac.nz

Coupling: Two radical cations can couple (radical-radical coupling), or a radical cation can attack a neutral monomer (radical-monomer coupling) to form a dimeric species. acs.orgauckland.ac.nz This carbon-carbon bond formation is the first step of polymerization. acs.org

Propagation: The resulting dimer is more easily oxidized than the monomer. acs.org Its oxidation forms a new radical cation, which can then couple with another monomer or radical cation, extending the polymer chain. auckland.ac.nz This process repeats, leading to the formation of high molecular weight polyfluorene. auckland.ac.nz

In some cases, particularly for unsubstituted fluorene, the radical cation of the dimer may not be reactive enough to continue the classical polymerization mechanism, requiring the formation of a higher oxidation state (dication) to proceed. acs.org The substitution at the C9 position with alkyl groups like ethyl helps to ensure good solubility of the monomer and the resulting polymer, facilitating the formation of high-quality polymer films. aau.edu.et

Oxidative Processes in Fluorene Systems

The fluorene moiety, characterized by its tricyclic aromatic structure, possesses a methylene bridge at the C9 position. This position is particularly susceptible to chemical modification due to the reactivity of its sp3-hybridized carbon atom, which is benzylic to two phenyl rings. mdpi.com This inherent reactivity makes the C9 position a focal point for various chemical transformations, most notably oxidation.

The oxidation of the benzylic sp3-carbon in fluorene systems is a fundamental transformation that converts the fluorenyl C-H group into a carbonyl group, yielding fluorenone and its derivatives. masterorganicchemistry.com This reaction is of significant interest due to the importance of fluorenones as intermediates in the synthesis of advanced materials and pharmaceuticals. The relative weakness of the benzylic C-H bond facilitates its cleavage, which is often the initial step in the oxidation mechanism. masterorganicchemistry.comchemistry.coach A variety of catalytic systems have been developed to achieve this transformation efficiently and selectively, often employing different oxidants and proceeding through distinct mechanistic pathways.

Research has explored numerous heterogeneous and homogeneous catalytic systems for the oxidation of the benzylic C-H bond in fluorene and its derivatives. These methods often utilize transition metals, photocatalysis, or metal-free conditions to activate the C-H bond and promote oxidation, typically with air, molecular oxygen (O₂), or peroxides as the terminal oxidant. mdpi.comresearchgate.netresearchgate.net

Several studies have focused on the aerobic oxidation of fluorene. For instance, copper-doped Co₃O₄ has demonstrated exceptional performance, achieving a 99% conversion of fluorene to fluorenone with 99% selectivity, using molecular oxygen as the oxidant without the need for a radical initiator. researchgate.net Similarly, a nanosized murdochite-type oxide, Mg₆MnO₈, has been shown to effectively catalyze the aerobic oxidation of fluorene under mild conditions (40 °C). acs.org Mechanistic investigations suggest that for the Mg₆MnO₈ catalyst, the reaction proceeds through a mechanism dependent on the pKa of the substrate, highlighting the role of the catalyst's basic sites in the C-H activation process. acs.org

The use of peroxides as oxidants is also common. Nanoporous gold (npAu) containing residual silver has been employed as a catalyst for the oxidation of 9H-fluorene derivatives using tert-butyl hydroperoxide (TBHP). semanticscholar.orgcore.ac.uk Electron paramagnetic resonance (EPR) spectroscopy studies have provided evidence for the formation of radicals from TBHP, indicating a radical-based reaction mechanism. semanticscholar.orgcore.ac.uk The amount of residual silver in the npAu catalyst was found to significantly influence the reaction's conversion rate. semanticscholar.org Heterogeneous catalysts like V₂O₅@TiO₂ have also been used with TBHP for the selective oxidation of various alkylbenzenes, including fluorene, to their corresponding ketones. mdpi.com

Photocatalysis represents another advanced approach. Photo-promoted benzylic C-H bond oxidation has been achieved using only a catalytic amount of iodine with oxygen as the oxidant. mdpi.com In a different system, the combination of FeCl₃·6H₂O and LiBr under blue light irradiation has been effective for the oxidation of secondary benzylic C-H bonds to ketones in substrates like fluorene. mdpi.com

The table below summarizes various catalytic systems developed for the oxidation of the benzylic C-H bond in fluorene.

| Catalyst System | Oxidant | Substrate | Product | Key Findings & Yields | Citation |

| Nanoporous Gold (npAu)/Ag | tert-Butyl Hydroperoxide (TBHP) | 9H-Fluorene | Fluorenone | Radical-based mechanism; good to excellent conversions. | semanticscholar.orgcore.ac.uk |

| Co-Cu Bimetal Oxides | Molecular Oxygen (O₂) | Fluorene | Fluorenone | 99% conversion and 99% selectivity with Co₀.₇Cu₀.₃ catalyst. | researchgate.net |

| Mg₆MnO₈ Nanoparticles | Molecular Oxygen (O₂) | Fluorene | Fluorenone | Superior performance at mild conditions (40 °C); pKa-dependent mechanism. | acs.org |

| FeCl₃·6H₂O / LiBr | - (under blue light) | Fluorene | Fluorenone | Moderate-to-high yields for oxidation of secondary benzylic C-H bonds. | mdpi.com |

| Iodine (catalytic) | Oxygen (O₂) | Substituted Fluorenes | Carbonyl Compounds | Photo-promoted reaction with good yields. | mdpi.com |

| V₂O₅@TiO₂ | tert-Butyl Hydroperoxide (TBHP) | Fluorene | Fluorenone | Recyclable heterogeneous catalyst providing moderate-to-good yields (68–94%). | mdpi.com |

| LaMnO₃ Perovskite | - | 9H-Fluorene | Fluorenone | Yields ranging from 17–99% for various substrates. | mdpi.com |

| Copper-Oxide Chitosan | - | Fluorene | Fluorenone | Gram-scale reaction afforded 88% yield at room temperature. | mdpi.com |

These diverse catalytic approaches highlight the ongoing efforts to develop more sustainable, efficient, and selective methods for the functionalization of the benzylic C-H bond in fluorene systems, a key transformation for accessing valuable fluorenone-based structures.

Photophysical and Optoelectronic Phenomena of 9 Ethyl 9h Fluorene and Derivatives

Structure-Property Relationships in Photophysics

The photophysical characteristics of fluorene (B118485) derivatives are intricately linked to their molecular structure. Modifications at the C-9 position, such as the introduction of an ethyl group, can induce significant changes in the electronic and optical properties of the molecule.

Absorption and Emission Spectral Characterization

The parent fluorene molecule (9H-fluorene) exhibits characteristic absorption and emission spectra. It has an excitation peak at approximately 261 nm and an emission peak at 302 nm. uni.lu The absorption spectrum of fluorene derivatives typically features two main bands corresponding to π-π* transitions. For instance, 9-silafluorene derivatives, which are structurally related to 9-alkylfluorenes, show absorption peaks around 277 nm and 288 nm. fishersci.ca The introduction of substituents can lead to shifts in these spectral bands.

The emission properties of fluorene derivatives are highly sensitive to their chemical environment and substitution pattern. While unsubstituted fluorene fluoresces in the violet region, the introduction of substituents can tune the emission color across the visible spectrum. wikipedia.orgwikipedia.org For example, new polyfluorene derivatives have been synthesized that exhibit strong blue fluorescence with emission maxima around 410 nm. acs.org The fluorescence quantum yield of 9-substituted fluorenyl compounds is often lower than that of unsubstituted fluorene. sigmaaldrich.com

Table 1: Photophysical Data for Selected Fluorene Derivatives

| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Notes |

|---|---|---|---|

| 9H-Fluorene | 261 | 302 | Parent compound uni.lu |

| 9-Silafluorene derivatives | ~277, ~288 | ~340 | In n-hexane fishersci.ca |

| Poly(9,9-dioctylfluorene) | ~390 | 410-420 | Blue emission acs.org |

| 2,7-dipyrenyl-9,9-dimethylfluorene | - | 452 | Blue emission in OLED capes.gov.br |

Influence of Alkyl Substituents on Electronic Properties and Optoelectronic Performance

The introduction of alkyl substituents at the C-9 position of the fluorene core is a widely employed strategy to enhance the solubility and processability of these materials, which is crucial for their application in optoelectronic devices. aau.edu.et While these alkyl groups are not directly part of the π-conjugated system, they can influence the electronic properties and performance of the resulting materials. chem-soc.si

Substituents at the C-9 position primarily affect the thermal properties of fluorene derivatives. capes.gov.br However, they also play a role in preventing the formation of aggregates, which can act as emission quenchers and reduce device efficiency. The bulky nature of the substituents at the C-9 position can efficiently reduce intermolecular interactions. chem-soc.si By preventing close packing of the fluorene units, these substituents help to maintain high photoluminescence quantum yields in the solid state. wikipedia.org

The electron-donating nature of alkyl groups, such as the ethyl group in 9-Ethyl-9H-fluorene, can subtly influence the energy levels of the molecule, potentially leading to improved performance in organic light-emitting diodes (OLEDs) and organic solar cells. solubilityofthings.com The modification of the C-9 position has been shown to significantly affect the electrochemical properties, leading to a reduction in the energy gap and a decrease in the oxidation potential. dntb.gov.uanih.gov For instance, the introduction of N-donor substituents at the C-9 position can lower the oxidation potential to a range of 0.18–0.42 V. nih.gov While this specific example involves N-donors, it highlights the significant impact of C-9 substitution on the electronic landscape of the fluorene core. The use of long-chain dialkylated fluorenes is a particularly promising strategy in the development of blue-emitting materials for polymer light-emitting diodes (PLEDs). researchgate.net

Excited-State Absorption and Anisotropy Studies

Excited-state absorption (ESA) and anisotropy measurements provide valuable insights into the electronic structure of excited states and the orientation of transition dipole moments. Studies on fluorene derivatives have revealed broad ESA bands in the near-infrared region. optica.org The anisotropy of these ESA bands can be used to determine the relative orientation of the transition dipole moments involved.

For some fluorene derivatives, the angle between the S₀ → S₁ and S₁ → Sₙ transition dipole moments has been estimated to be in the range of 25° to 35°. optica.org Steady-state excitation anisotropy spectra can reveal the nature of the ground-state absorption bands. optica.org The nearly parallel alignment of the absorption (S₀ → S₁) and emission (S₁ → S₀) transition dipole moments in some fluorene derivatives allows for the estimation of angles between different electronic transitions. optica.org Changes in fluorescence anisotropy values at different excitation wavelengths can indicate the presence of different electronic transitions, such as the S₀ → S₂ transition. nih.gov These studies are crucial for understanding and optimizing the nonlinear optical properties of these materials, which are relevant for applications such as two-photon absorption. researchgate.net

Photophysical Behavior in Varied States

The photophysical properties of this compound and its derivatives are not only determined by their intrinsic molecular structure but are also highly sensitive to their local environment, including their aggregation state and the surrounding solvent.

Aggregation-Induced Phenomena and β-Phase Formation

While aggregation is often associated with fluorescence quenching, some fluorene derivatives exhibit aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). rsc.orgdergipark.org.tr In these cases, the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways, leading to enhanced fluorescence intensity.

A well-known phenomenon in polyfluorenes and some fluorene oligomers is the formation of a distinct conformational isomer known as the β-phase. researchgate.netrsc.org The β-phase is characterized by a more planar, extended-chain conformation compared to the more disordered "glassy" phase. researchgate.netrsc.org This planarization leads to a more extended π-conjugation, resulting in a red-shifted absorption peak, typically around 435-440 nm. researchgate.netacs.org

The formation of the β-phase can be induced by various factors, including exposure to solvent vapors and thermal annealing. researchgate.netacs.org The presence of the β-phase has a significant impact on the photophysical properties, often leading to more structured emission spectra. While much of the research on the β-phase has focused on polymers, studies on fluorene oligomers have shown that a minimum number of repeat units (greater than five) is required for its formation. uni-bayreuth.de The principles governing β-phase formation in oligomers suggest that while a single this compound molecule would not form a β-phase, its oligomers or polymers certainly could, and the tendency for such ordering would be influenced by the nature of the alkyl substituent at the C-9 position. researchgate.net

Solvent and Concentration Effects on Photoluminescence

The photoluminescence of fluorene derivatives can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. chem-soc.si This effect arises from the differential stabilization of the ground and excited states by the solvent molecules. In general, more polar solvents can lead to a red-shift in the emission spectrum of polar fluorophores due to a greater stabilization of the more polar excited state.

The concentration of the solution also plays a crucial role in the photophysical behavior of fluorene derivatives. At high concentrations, intermolecular interactions become more probable, which can lead to the formation of excimers or aggregates. Excimer formation, which is the association of an excited molecule with a ground-state molecule of the same species, typically results in a broad, red-shifted, and structureless emission band. This can be an undesirable effect in applications where pure and narrow emission is required. rsc.org The choice of solvent can also influence the degree of aggregation, with poorer solvents generally promoting the formation of aggregates. rsc.org Therefore, careful control of both solvent and concentration is essential for optimizing the photoluminescent properties of this compound and its derivatives for specific applications.

Advanced Optical Response

The unique electronic structure of this compound and its derivatives gives rise to a range of advanced optical phenomena with significant potential for applications in photonics and optoelectronics. These properties are intricately linked to the molecular design, allowing for the fine-tuning of their optical response through chemical modification.

Amplified Spontaneous Emission (ASE) Properties

Fluorene derivatives are promising materials for use in optically pumped solid-state lasers due to their efficient amplified spontaneous emission (ASE). nih.gov ASE is the process of light amplification through stimulated emission of spontaneously emitted photons, and a low ASE threshold is a critical parameter for lasing materials.

Research on various fluorene-based compounds has demonstrated their potential as gain media. For instance, the oligomer 1,4-bis(9-ethyl-3-carbazo-vinylene)-9,9-dihexyl-fluorene (BECV-DHF) exhibits intense ASE. researchgate.net In thin films, this compound shows an ASE peak at approximately 482.5 nm. nih.gov The ASE threshold and efficiency are highly dependent on factors such as the concentration of the solution and the pump energy. nih.govresearchgate.net

Studies on bisfluorene-cored dendrimers have shown that the type of dendron attached to the fluorene core significantly impacts the photoluminescence quantum yield (PLQY), which in turn affects the ASE threshold, optical gain, and loss coefficients. uq.edu.au For example, a dendrimer with biphenyl (B1667301) dendrons (BP) was found to have a lower ASE threshold compared to those with carbazole-based dendrons (BPCz). uq.edu.au This highlights the importance of molecular architecture in optimizing ASE characteristics. The ASE thresholds for these materials are comparable to other well-known conjugated polymers like poly(9,9-dioctylfluorene) (PFO). uq.edu.au Furthermore, extremely low ASE thresholds, as low as 0.11 ± 0.05 μJ cm⁻², have been reported for 2,7-bis[4-(N-carbazole)phenylvinyl]-9,9'-spirobifluorene when doped into a host material. researchgate.net The temperature also plays a role, with the ASE threshold of the β phase of poly(9,9-dioctylfluorene) increasing with temperature due to thermally activated energy migration to non-radiative centers. aps.org

Interactive Table: ASE Properties of Selected Fluorene Derivatives

| Compound/System | ASE Peak (nm) | ASE Threshold (μJ/cm²) | Key Findings |

|---|---|---|---|

| 1,4-bis(9-ethyl-3-carbazo-vinylene)-9,9-dihexyl-fluorene (BECV-DHF) Thin Film | 482.5 | Varies with concentration and pump energy | ASE shifts to a longer wavelength in thin film compared to solution. nih.gov |

| Bisfluorene-cored dendrimer (BP) | - | Lower than BPCz | Dendron type strongly influences ASE properties. uq.edu.au |

| Bisfluorene-cored dendrimer (BPCz) | - | 50 | Higher threshold attributed to effects of dendrons on intermolecular interactions. uq.edu.au |

| Poly(9,9-dioctylfluorene) (PFO) | - | 29 | Comparable ASE threshold to dendrimers. uq.edu.au |

| Spiro-SBCz doped in CBP host | - | 0.11 ± 0.05 | Extremely low ASE threshold demonstrated. researchgate.net |

Nonlinear Optical (NLO) Behavior and Hyperpolarizability Quantification

Fluorene derivatives, particularly those with a "push-pull" (D-π-A) architecture, are known to exhibit significant nonlinear optical (NLO) properties. ru.nlnih.gov This architecture involves an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated spacer, which facilitates intramolecular charge transfer (ICT) upon excitation. The efficiency of this ICT is a key factor in determining the molecular first hyperpolarizability (β), a measure of a molecule's second-order NLO response. ru.nlnih.gov

The molecular engineering of these chromophores allows for the enhancement of their intrinsic hyperpolarizability. Strategies include modifying the strength of the donor and acceptor groups and extending the length of the π-conjugated system. ru.nl For example, chromophores based on 9,9-dimethyl-9H-fluoren-2-amine have been synthesized and their NLO properties investigated. By varying the acceptor group, the intrinsic hyperpolarizability can be modulated. nih.gov

The V-shaped geometry of fluorenone-based molecules is also advantageous for NLO applications. ru.nl This shape leads to different orientations of the transition dipole moment and the change in the permanent dipole moment between the ground and excited states, providing additional avenues for optimizing the macroscopic NLO response. ru.nl Furthermore, the ability of some fluorenone derivatives to form non-centrosymmetric crystalline structures is crucial, as it allows for the constructive addition of the hyperpolarizabilities of individual molecules, leading to a large bulk NLO effect. ru.nl Theoretical methods like Density Functional Theory (DFT) are often employed to calculate the hyperpolarizability of these molecules and guide the design of new materials with enhanced NLO properties. colab.wsmdpi.comnih.gov

Interactive Table: NLO Properties of Fluorene-Based Chromophores

| Chromophore Architecture | Key Structural Features | Impact on NLO Properties |

|---|---|---|

| Donor−π–Acceptor (D−π–A) | Electron-rich and electron-deficient groups connected by a π-linker. nih.gov | Enhances intramolecular charge transfer, leading to higher molecular hyperpolarizability. nih.gov |

| Fluorenone-based molecules | V-shaped geometry. ru.nl | Allows for optimization of macroscopic NLO response through different orientations of transition and dipole moments. ru.nl |

| 9,9-Dimethyl-9H-fluoren-2-amine derivatives | Varied acceptor groups. nih.gov | Modulation of the "push-pull" character to improve intrinsic hyperpolarizability. nih.gov |

| Carbazole-substituted quinolines | D–A–D–π–A-type structures. mdpi.com | Designed to enhance NLO response through extended conjugation. mdpi.com |

Two-Photon Absorption (2PA) Characteristics

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. Fluorene derivatives have been extensively studied for their 2PA properties, which are crucial for applications such as 3D optical data storage, two-photon fluorescence microscopy, and photodynamic therapy. optica.org The 2PA cross-section (δ₂ₚₐ), typically measured in Goeppert-Mayer (GM) units, quantifies the efficiency of this process.

The molecular structure plays a critical role in determining the 2PA characteristics. Symmetrical fluorene derivatives often exhibit strong 2PA bands. nih.govrsc.org For instance, 2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene and its sulfonyl analogue have shown maximum 2PA cross-sections of approximately 1300–1900 GM. rsc.org Unymmetrical fluorene derivatives can also exhibit significant 2PA, often with multiple absorption bands. nih.gov For example, (E)-1-(2-(di-p-tolylamino)-9,9-diethyl-9H-fluoren-7-yl)-3-(thiophen-2-yl)prop-2-en-1-one displayed two 2PA bands with maximum cross-sections of ~200–350 GM and 400–600 GM. nih.gov

The introduction of different substituents and the extension of the π-conjugation length are common strategies to enhance 2PA. Fluorene-based photosensitizers with benzothiazole (B30560) substituents have shown 2PA cross-sections around 300 GM. researchgate.net The presence of fluorene-ethylene units as π-spacers in D-π-A-π-D type oligomers has been shown to effectively enhance the 2PA performance. researchgate.net The investigation of 2PA spectra over a broad spectral range is often conducted using techniques like the open-aperture Z-scan method. nih.govresearchgate.net

Interactive Table: 2PA Properties of Selected Fluorene Derivatives

| Compound | Max. 2PA Cross-Section (GM) | Excitation Wavelength Range (nm) | Key Findings |

|---|---|---|---|

| 2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene | ~1300–1900 | 480–880 | Symmetrical structure with strong 2PA. rsc.org |

| 2,7-bis(4-(phenylsulfonyl)styryl)-9,9-didecyl-9H-fluorene | ~1300–1900 | 480–880 | Symmetry breaking in the excited state influences properties. rsc.org |

| (E)-1-(2-(di-p-tolylamino)-9,9-diethyl-9H-fluoren-7-yl)-3-(thiophen-2-yl)prop-2-en-1-one | ~400–600 | 660-840 | Un-symmetrical structure with two distinct 2PA bands. nih.gov |

| Benzothiazole-substituted fluorene photosensitizers | ~300 | 460–880 | Benzothiazole substituent enhances 2PA. researchgate.net |

| 2,2′-(5,5′-(9,9-didecyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl)bis(thiophene-5,2-diyl))dibenzo[d]thiazole | ~800-900 | ~680-720 | Symmetrical probe with a well-defined 2PA band. nih.gov |

Photophysics of Poly(9,9-di-(2-ethylhexyl)-9H-fluorene-2,7-vinylene) and Related Conjugated Polymers

Poly(9,9-di-(2-ethylhexyl)-9H-fluorene-2,7-vinylene) (PEFV) is a conjugated polymer whose photophysical properties have been investigated in detail. nih.govresearchgate.net The introduction of a vinylene group into the fluorene backbone generally lowers the HOMO energy level compared to poly(9,9-dialkylfluorene)s. acs.org

Studies of PEFV in various solvents (such as toluene, chloroform, and chlorobenzene) and at different concentrations have revealed the presence of weak interchain interactions in solution, particularly at higher concentrations. nih.govresearchgate.net In the solid state (thin films), both ground-state aggregation and interchain interactions are present and play a dominant role in the fluorescence emission, especially on the red side of the spectrum. nih.gov

The thermal stability of such poly(fluorenevinylene) derivatives is generally high, which is a desirable property for applications in electronic devices like polymer light-emitting diodes (PLEDs). acs.org For instance, a related polymer, poly(9,9-di-n-octylfluorene-2,7-vinylene) (PFV), exhibits high thermal stability and a higher glass transition temperature compared to poly(9,9-dialkylfluorene)s. acs.org The photophysical properties of these polymers, including their absorption and photoluminescence, are fundamental to their performance in optoelectronic applications. researchgate.netresearchgate.net For example, nanocomposites of PEFV with materials like nanoclay or graphene have shown significant color tuning in their fluorescence emission. researchgate.net

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Ground-State Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules in their ground state. scispace.commpg.de This method is based on the principle that the energy of a system can be determined from its electron density, offering a balance between accuracy and computational cost that is suitable for medium-to-large molecules like 9-Ethyl-9H-fluorene. scispace.commpg.de

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT methods, such as those employing the B3LYP functional with a basis set like 6-31G(d) or 6-31+G(d,p), are used to perform these optimizations. baltijapublishing.lvacs.org The process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to minimize the total energy until a stable conformation is reached. baltijapublishing.lv Vibrational frequency analysis is then typically performed to confirm that the optimized structure is a true minimum, characterized by the absence of any negative (imaginary) vibrational frequencies. acs.org

Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. In this compound, the primary source of conformational flexibility is the ethyl group attached to the C9 position. Computational methods can systematically map the potential energy surface as a function of the dihedral angles of this ethyl group to identify low-energy conformers. acs.org For more complex systems, a common approach involves an initial conformational search using less computationally demanding methods like molecular mechanics (MM) or semi-empirical calculations, followed by full geometry optimization of the most promising low-energy conformers using a higher level of theory like DFT. acs.orgmdpi.com

| Component | Examples | Description |

|---|---|---|

| Functional | B3LYP, PBE0, ωB97XD, CAM-B3LYP | Approximates the exchange-correlation energy, a key component of the total energy in DFT. The choice of functional impacts the accuracy of the calculation. researchgate.net |

| Basis Set | 6-31G(d), 6-311+G(d,p), cc-pVTZ | A set of mathematical functions used to represent the atomic orbitals in the molecule. Larger basis sets provide more flexibility and generally lead to more accurate results at a higher computational cost. |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to donate electrons, while the LUMO is the orbital that most readily accepts an electron. researchgate.net

DFT calculations are widely used to determine the energies of the HOMO and LUMO. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A large gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily excited. researchgate.net For materials used in optoelectronics, such as polymers containing fluorene (B118485) units, the HOMO and LUMO levels are crucial as they determine the material's charge-transport and light-emitting properties. rsc.org In studies of π-conjugated polymers incorporating fluorene derivatives, it has been shown that the choice of comonomer can predictably tune the HOMO energy level, while the LUMO level is often dictated by the electron-accepting unit, demonstrating how computational insights can guide material design. rsc.org

| Parameter | Definition | Chemical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy required for the lowest electronic excitation. researchgate.netirjweb.com |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is formulated for the ground state, Time-Dependent Density Functional Theory (TD-DFT) extends its principles to study electronic excited states and time-dependent phenomena, such as the absorption of light. psu.eduarxiv.org TD-DFT has become a primary computational method for predicting and interpreting the optical properties of molecules like this compound. uci.edu

TD-DFT is widely used to simulate UV-visible absorption spectra by calculating the vertical excitation energies (the energy difference between the ground and excited states at the ground state's optimized geometry) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. acs.org

The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional. karazin.ua For many organic chromophores, long-range corrected functionals like CAM-B3LYP often provide more accurate excitation energies than standard hybrid functionals, especially for charge-transfer states. researchgate.netfrontiersin.org Calculations on fluorene and its derivatives have shown that TD-DFT can successfully predict the lowest-energy absorption bands, which typically correspond to a π → π* transition involving the HOMO and LUMO. acs.org By analyzing the molecular orbitals involved in each transition, researchers can gain a detailed understanding of the nature of the electronic excitations. rsc.org

Conical intersections (CIs) are points or seams of degeneracy between two electronic potential energy surfaces (typically an excited state and the ground state). windows.net They are fundamentally important in photochemistry as they act as highly efficient funnels for ultrafast, non-radiative decay from an excited state back to the ground state. chemrxiv.org The accessibility of CIs can determine whether a molecule fluoresces or undergoes a rapid photochemical reaction. chemrxiv.orgumich.edu

For fluorene-based systems, such as light-driven molecular motors, computational methods are used to locate the minimum energy conical intersections (MECIs) on the potential energy surface. nih.gov Studies have shown that for a fluorene-based motor, MECIs involving the pyramidalization of a carbon atom in the fluorene core are readily accessible and dominate the non-radiative decay pathway, facilitating the photoisomerization process. nih.gov Although direct studies on this compound are not prevalent, these findings suggest that similar CI pathways could be important in its photochemistry, influencing its photostability and potential photoreactivity. The analysis of these intersections often requires advanced methods like complete active space self-consistent field (CASSCF) or specialized TD-DFT approaches like spin-flip TDDFT. nih.gov

Semiempirical Quantum Chemical Calculations (e.g., AM1, ZINDO/S)

Semiempirical quantum chemical methods offer a faster, albeit less accurate, alternative to ab initio and DFT methods by incorporating experimental parameters and simplifying certain complex calculations. scielo.br They are particularly useful for preliminary investigations of large molecules or for screening large numbers of compounds.

The Austin Model 1 (AM1) method is frequently used for initial geometry optimizations before applying a more rigorous level of theory. optica.orgsemanticscholar.org This hierarchical approach saves significant computational time. For example, in a study of several fluorene derivatives, including a 4,4′-((9,9-bis(ethyl)-9H-fluorene-2,7-diyl)di-2,1-ethenediyl)bis(N,N-diphenyl)benzeneamine, the ground-state geometry was first optimized using the AM1 method. optica.org

Following geometry optimization, other semiempirical methods can be used to predict electronic properties. The Zerner's Intermediate Neglect of Differential Overlap/Spectroscopic (ZINDO/S) method is specifically parameterized to reproduce electronic spectra. karazin.uascielo.br In the aforementioned study of fluorene derivatives, the ZINDO/S method was applied to the AM1-optimized geometries to calculate the electronic absorption spectra. optica.org The results showed good agreement with experimental data, demonstrating the utility of this combined semiempirical approach for predicting the optical properties of complex fluorene-based systems. optica.orgnih.gov

| Method | Primary Application | Example for Fluorene Systems |

|---|---|---|

| AM1 (Austin Model 1) | Ground-state geometry optimization | Used for initial optimization of fluorene derivatives before higher-level calculations. scielo.broptica.org |

| ZINDO/S | Calculation of electronic spectra (UV-Vis) | Applied to AM1-optimized geometries to predict absorption spectra and electronic transitions. optica.org |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.netdovepress.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules like this compound, revealing information about conformational changes, solvent effects, and aggregation tendencies. dovepress.comnih.gov These simulations are crucial for understanding how the molecule behaves in different environments, which is essential for its application in various technologies. researchgate.net

While specific, in-depth molecular dynamics studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of MD are broadly applied to similar fluorene-based systems. For instance, studies on the conformational analysis and dynamics of related compounds like 9-propylfluorene and 9-ethylfluorene have been conducted to understand their behavior. acs.org These simulations can elucidate the rotational and vibrational motions of the ethyl group at the C9 position and the fluorenyl core, providing insights into the molecule's flexibility and how it might interact with its surroundings.

The general workflow for such a simulation involves defining a force field, which is a set of parameters that describe the potential energy of the system. The system, comprising this compound molecules and often a solvent, is then allowed to evolve over time, typically on the order of nanoseconds to microseconds. nih.govbioexcel.eu Analysis of the resulting trajectory can reveal key dynamic properties. For example, simulations can predict how the ethyl group influences the packing of molecules in a solid state, which is critical for charge transport in organic electronic devices. nih.gov Furthermore, MD simulations can be used to study the aggregation behavior of fluorene derivatives in solution, a phenomenon important for the performance of organic light-emitting diodes (OLEDs). nih.gov

Recent advancements in computational power and algorithms, including the use of GPU-acceleration and sophisticated software packages, have made MD simulations more accessible and accurate for studying complex biological and material systems. schrodinger.comarxiv.org

Theoretical Design and Prediction of Material Properties

Theoretical calculations, particularly those based on quantum mechanics, are instrumental in designing new materials based on the this compound scaffold and predicting their properties before synthesis. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common methods employed for this purpose. researchgate.netresearchgate.netresearchgate.net These computational techniques allow for the prediction of a wide range of molecular properties, including electronic structure, absorption and emission spectra, and charge transport characteristics. sigmaaldrich.comfrontiersin.org

A primary application of theoretical design for this compound derivatives is in the field of optoelectronics. sigmaaldrich.com For materials used in OLEDs, it is crucial to predict properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as these determine the efficiency of charge injection and transport. researchgate.netsigmaaldrich.com Theoretical calculations can accurately predict these energy levels, enabling the design of molecules with optimal electronic properties for specific device architectures. sigmaaldrich.comfrontiersin.org For example, by computationally screening different substituents on the fluorene core, researchers can identify modifications that tune the HOMO-LUMO gap to achieve desired emission colors. researchgate.net

Theoretical studies have been successfully used to design fluorene-based materials for various applications:

Organic Light-Emitting Diodes (OLEDs): Computational modeling helps in designing host and charge-transport materials. For instance, DFT calculations can predict the triplet energy of a host material to ensure efficient phosphorescence from a guest emitter. sigmaaldrich.com

Nonlinear Optics: Theoretical methods are used to calculate the hyperpolarizability of chromophores based on fluorene derivatives, guiding the design of materials with enhanced nonlinear optical responses. nih.gov

Molecular Motors: Ab initio molecular orbital calculations have been used to design fluorene-based light-driven molecular motors, predicting their rotational behavior. acs.org

The following table summarizes key properties of fluorene-based compounds that can be predicted using computational methods and their relevance to material design.

| Predicted Property | Computational Method | Relevance to Material Design |

| HOMO/LUMO Energy Levels | DFT | Determines charge injection barriers and the open-circuit voltage in organic solar cells. sigmaaldrich.comfrontiersin.org |

| Electronic Absorption/Emission Spectra | TD-DFT | Predicts the color of light emitted by an OLED or absorbed by a solar cell. researchgate.netnih.gov |

| Triplet State Energy | DFT/TD-DFT | Crucial for designing host materials for phosphorescent OLEDs to prevent energy back-transfer and ensure high efficiency. sigmaaldrich.com |

| Reorganization Energy | DFT | Affects the charge mobility in organic semiconductors; lower reorganization energy is generally desirable for high mobility. frontiersin.org |

| First Hyperpolarizability | DFT/TD-DFT | Quantifies the second-order nonlinear optical response of a molecule, important for electro-optic applications. nih.gov |

By correlating theoretical predictions with experimental results, a powerful feedback loop is created, accelerating the discovery and optimization of new functional materials based on this compound. sigmaaldrich.com

Materials Science and Polymer Chemistry Applications

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

Fluorene (B118485) derivatives, including 9-Ethyl-9H-fluorene, are instrumental in the development of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).

This compound serves as a fundamental building block in the synthesis of conjugated polymers and oligomers for optoelectronic applications. ontosight.ai Its fluorene core provides a rigid and planar structure that facilitates π-electron delocalization, which is essential for efficient charge transport and luminescence. The ethyl group at the 9-position enhances the solubility of the resulting materials, making them suitable for solution-based processing techniques commonly used in the fabrication of large-area devices. solubilityofthings.com This improved processability, combined with the inherent electronic properties of the fluorene unit, makes this compound derivatives attractive for use in OLEDs and OSCs. ontosight.aisigmaaldrich.cn

The introduction of substituents at the 9-position of the fluorene ring, such as ethyl groups, helps to prevent aggregation and control the intermolecular interactions, which can influence the optical and electronic properties of the material. rsc.org In the context of OLEDs, fluorene-based polymers are known for their high photoluminescence quantum yields and their ability to emit blue light, a crucial component for full-color displays and white lighting. 20.210.105mdpi.com For OSCs, the electron-donating nature of the ethyl group can contribute to improved device performance. solubilityofthings.com The versatility of fluorene chemistry allows for the synthesis of a wide range of derivatives with tailored properties for specific optoelectronic applications. researchgate.net

Significant research efforts have been directed towards enhancing the efficiency and stability of blue-emitting OLEDs based on fluorene derivatives. Polyfluorenes are considered among the most promising blue-emitting polymers due to their high luminescence efficiency and excellent solubility. rsc.org However, challenges such as color stability and device lifetime need to be addressed.

Several strategies have been developed to improve the performance of fluorene-based OLEDs:

Steric Hindrance: Introducing bulky substituents at the 9-position of the fluorene unit, like the ethyl group, can suppress the formation of aggregates that often lead to undesirable long-wavelength emission and reduced efficiency. rsc.org

Copolymerization: Incorporating electron-deficient units into the polyfluorene backbone can improve charge balance within the device, leading to more efficient recombination of electrons and holes. rsc.orgmdpi.com

Molecular Design: The design of donor-acceptor (D-A) structures is a common strategy to achieve deep blue emission in fluorescent OLEDs. acs.org By carefully selecting the donor and acceptor moieties, it is possible to tune the emission color and improve charge injection and transport properties.

Device Architecture: Optimizing the device structure, for instance by using tandem OLEDs where two light-emitting layers are stacked, can reduce the electrical stress on each layer and prolong the device lifetime. umich.edu Another approach involves creating an optical cavity to enhance the emission of blue light. umich.edu

Recent advancements have demonstrated that by employing innovative molecular designs and device engineering, it is possible to achieve highly efficient and stable deep-blue OLEDs. acs.orgmdpi.com These strategies are crucial for the commercialization of next-generation displays and lighting technologies.

Advanced Polymer Synthesis and Design

The unique chemical structure of this compound and its derivatives makes them valuable monomers for the synthesis of high-performance polymers with a wide range of applications.

Fluorene-based monomers are widely used in the synthesis of various high-performance polymers, including polyesters, polycarbonates, polyimides, and conjugated polymers. mdpi.comacs.orgresearchgate.netgoogle.com The rigid, cardo structure of certain fluorene derivatives, where the polymer backbone is attached at the 9-position, imparts excellent thermal stability and solubility to the resulting polymers. researchgate.netaau.edu.et The fluorene unit itself contributes to high refractive indices and transparency in the visible region, making these polymers suitable for optical applications. acs.orggoogle.com

The functionalization at the 2, 7, and 9-positions of the fluorene ring allows for the synthesis of a diverse array of monomers. researchgate.netaau.edu.et For example, 9,9-bis(4-hydroxyphenyl)fluorene (B116638) is a key monomer for producing aromatic poly(ether ketone)s and other high-temperature resistant polymers. researchgate.net The synthesis of polyfluorenes and their copolymers via methods like Suzuki and Yamamoto coupling reactions has enabled the creation of materials with tailored electronic and optical properties for use in organic electronics. 20.210.105mdpi.comkoreascience.kr The ability to easily modify the side chains at the 9-position, for instance with ethyl groups, provides a powerful tool to control the processability and solid-state morphology of these polymers. tue.nl

| Polymer Type | Key Fluorene Monomer | Notable Properties | Primary Applications |

|---|---|---|---|

| Poly(arylene ether ketone)s | 9,9-bis(4-hydroxyphenyl)fluorene | High thermal stability, good organosolubility, blue-green emission | High-performance plastics, optoelectronics |

| Polyimides | Fluorene-based diamines | Excellent thermal stability, high optical transparency, low dielectric constant | Aerospace, electronics |

| Conjugated Polyfluorenes | 2,7-dibromo-9,9-dialkylfluorenes | High photoluminescence efficiency, good charge carrier mobility, tunable emission | OLEDs, OSCs, sensors |

| Polyesters | Fluorene-based diols | High refractive index, high glass transition temperatures, optical transparency | Optical films, lenses |

The molecular architecture of fluorene-based polymers allows for precise control over their thermal and optical properties. The rigid fluorene core inherently contributes to high glass transition temperatures (Tg) and thermal stability. acs.orgresearchgate.net For instance, fluorene-containing polyesters exhibit tunable glass transition temperatures ranging from approximately 40 to 116 °C and are resistant to thermal degradation up to 350–398 °C. acs.org Similarly, aromatic poly(ether ketone)s derived from 9,9-diethyl-2,7-bis(4-fluorobenzoyl)fluorene show glass transition temperatures between 120–199 °C. researchgate.net

The substitution at the 9-position of the fluorene unit plays a critical role in determining the polymer's properties. The introduction of bulky groups, such as in cardo-type polymers, restricts the rotational freedom of the polymer chains, leading to higher thermal stability. researchgate.net The nature of the side chains also influences the solubility and processability of the polymers without significantly altering their fundamental electronic properties in dilute solutions. tue.nl

Furthermore, the chiral derivatization of fluorene monomers can be used to induce optical activity in the resulting polymers. This is particularly relevant for applications in chiral sensing and optoelectronics. The controlled synthesis of these polymers allows for the fine-tuning of their chiroptical properties.

Fluorene-based monomers, particularly bisphenol derivatives like 9,9-bis(4-hydroxyphenyl)fluorene (bisphenol F or BPF), are used as raw materials for producing specialized epoxy resins and polycarbonates. ogc.co.jp These monomers impart desirable characteristics to the final products, including high refractive index, enhanced heat resistance, and low birefringence. ogc.co.jp

In polycarbonates, the incorporation of the fluorene structure results in polymers with superior optical properties and thermal stability compared to conventional polycarbonates derived from bisphenol A (BPA). researchgate.net These high-performance polycarbonates are used in applications requiring excellent optical clarity and the ability to withstand high temperatures.

In the formulation of epoxy resins, fluorene-based compounds can be used to create materials with improved toughness, chemical resistance, and thermal properties. europa.euresearchgate.net Research has focused on developing novel epoxy resins by incorporating multifunctional groups or rigid moieties like the fluorene structure to increase the crosslink density and elevate the glass transition temperature. researchgate.net The use of fluorene-based alternatives to BPA in epoxy resins is also being explored to reduce potential health and environmental impacts associated with BPA. europa.eu

Catalytic Applications in Polymerization

The structural characteristics of fluorene derivatives, particularly their steric and electronic effects, make them valuable components in catalytic systems for polymerization.

9,9-Bis(methoxymethyl)-9H-fluorene (BMMF) is a diether compound that has proven to be a highly effective internal electron donor in Ziegler-Natta catalysts, which are instrumental in the polymerization of olefins like propylene (B89431). chemicalbook.comevitachem.com In these systems, the internal electron donor is a crucial Lewis base that helps to control the stereoselectivity of the resulting polymer. lyzhongdachem.com BMMF's rigid fluorene core and flexible ether functionalities allow it to efficiently coordinate to the titanium tetrachloride (TiCl₄) on magnesium chloride (MgCl₂) supports, which are common components of Ziegler-Natta catalysts. lyzhongdachem.com This coordination modulates the electron density of the catalyst's active sites. lyzhongdachem.com

The use of BMMF as an internal electron donor leads to the production of polypropylene (B1209903) with a narrow molecular weight distribution, high isotacticity, and favorable mechanical properties. chemicalbook.comevitachem.comchemicalbook.in It is considered a next-generation internal electron donor with the potential to replace more traditional donors like phthalates and silanes, particularly in applications where high stereoselectivity and a better environmental profile are desired. lyzhongdachem.com

The steric hindrance introduced by the methoxymethyl groups at the C9 position of the fluorene core is a key factor influencing the performance of Ziegler-Natta catalysts. chemicalbook.comevitachem.com This steric bulk affects the orientation and reactivity at the catalyst's active centers, thereby enhancing selectivity and promoting a high degree of stereoorientation during propylene polymerization. chemicalbook.comevitachem.com

The unique combination of electronic and steric effects offered by 9,9-bis(methoxymethyl)fluorene contributes to the catalyst's ability to produce polypropylene with high isotacticity. chemicalbook.comevitachem.com Isotacticity, the stereochemical arrangement of the polymer chain, is a critical property that determines the physical and mechanical characteristics of the final polypropylene product. The controlled steric environment created by BMMF around the active site favors the regular insertion of propylene monomers, leading to a highly ordered polymer structure. chemicalbook.com

Fluorene-Based Materials in Nanotechnology and Sensor Development

The inherent photophysical properties and structural versatility of the fluorene scaffold make it a foundational building block for advanced materials in nanotechnology and for the development of sensitive chemical sensors.

Fluorene-based materials are integral to the field of organic electronics and nanotechnology. nih.govresearchgate.net Their high photoluminescence quantum yields, good charge transport properties, and excellent chemical and thermal stability make them suitable for a range of applications. rsc.orgresearchgate.netresearchgate.net These materials are used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). evitachem.comrsc.org

The ease of functionalization at the C9 position of the fluorene core allows for the tuning of its electronic and physical properties, making it a versatile platform for creating materials with tailored characteristics for specific electronic and photonic devices. evitachem.commdpi.com For instance, fluorene derivatives are used as hole-transporting materials in perovskite solar cells. The development of fluorene-based nanoparticles and nanowires has further expanded their application in polymer light-emitting devices, solar cells, photodetectors, and lasers. nih.govresearchgate.net

Conjugated molecular triads incorporating fluorene units have been developed for use as fluorescent chemosensors. researchgate.net These systems leverage the principle of fluorescence quenching to detect the presence of specific analytes. For example, a conjugated molecular triad (B1167595) based on pyrene (B120774) and 9,9-dioctyl-9H-fluorene has been synthesized and shown to act as a chemosensor for the herbicide mesotrione. researchgate.netvjst.vn

In this system, the fluorene derivative acts as a central component of a conjugated structure that exhibits fluorescence. researchgate.net The presence of the target analyte, mesotrione, leads to a quenching of this fluorescence. researchgate.net This phenomenon is attributed to an efficient energy and electron transfer process, such as Förster resonance energy transfer (FRET), from the photo-excited triad to the electron-deficient analyte. researchgate.net The high sensitivity and selectivity of such fluorene-based sensors make them promising for real-world applications in environmental monitoring. mdpi.comresearchgate.net Hybrid conjugated polymers containing fluorene have also been shown to function as vapochromatic photoluminescent sensors for volatile organic molecules and amines. acs.org

Supramolecular Organization and Controlled Assembly of Fluorene-Based Systems

The ability to control the self-assembly of fluorene-based molecules is crucial for optimizing the performance of the resulting materials in various applications. capes.gov.brtue.nl The supramolecular organization of these systems, driven by non-covalent interactions, dictates the morphology and ultimately the electronic and photophysical properties of the bulk material. tue.nlcmu.eduacs.org

The self-assembly of fluorene derivatives can be influenced by attaching different functional groups, such as alkyl chains of varying lengths or hydrogen-bonding units. cmu.eduacs.org These modifications can induce the formation of well-defined nanostructures like ribbons, fibrils, or nanoparticles in solution and in the solid state. cmu.eduacs.org For instance, block copolymers containing a conjugated fluorene segment and a non-conjugated block can self-assemble into ribbon-like fibrils, with the packing process governed by the π-stacking of the conjugated chains. cmu.edu

The controlled self-assembly of fluorene-terpyridine derivatives on surfaces has been investigated using high-resolution scanning tunneling microscopy, demonstrating how molecular design can be used to create specific nanopatterns. researchgate.net By controlling the supramolecular organization, it is possible to tune the photoluminescence properties of the resulting materials, which is essential for the fabrication and optimization of nanophotonic devices. researchgate.netcapes.gov.br Fluorenone-based donor-acceptor-donor triads have also been designed to form supramolecular gels, where the driving forces for gelation are intermolecular hydrogen bonding and π-π interactions. rsc.org

Biological Activity and Medicinal Chemistry Investigations

Structure-Activity Relationship (SAR) Studies of Fluorene (B118485) Derivatives with Biological Efficacy

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their therapeutic efficacy. For fluorene derivatives, SAR studies have revealed that the nature and position of substituents on the fluorene core are critical determinants of their biological activity. ujpronline.comnih.gov

Modifications at various positions of the fluorene ring system have been shown to significantly impact the biological efficacy of the resulting compounds. For instance, the introduction of different functional groups can alter properties such as lipophilicity, electronic distribution, and steric hindrance, which are all pivotal for drug-receptor interactions. nih.gov

Key findings from SAR studies on fluorene derivatives include:

Substitution at the 9-position: The introduction of two alkyl or aryl groups at the 9-position can reduce intermolecular interactions without affecting intramolecular charge transfer, a property that has been exploited in the design of materials with high two-photon absorption. chem-soc.si Research on 9-ethyl-9H-1-thia-3,9-diazacyclopenta[b]fluorene-2-carbonitrile has highlighted its significant cytotoxic activity. tandfonline.com

Substitution on the Aromatic Rings: The type and position of substituents on the aromatic rings of the fluorene nucleus play a significant role. For example, in a series of O-aryl-carbamoyl-oxymino-fluorene derivatives, electron-withdrawing groups like chlorine atoms enhanced activity against Staphylococcus aureus, while electron-donating groups like a methyl group improved antifungal activity against Candida albicans. mdpi.commdpi.com Similarly, the presence of fluorine atoms has been shown to increase the hydrophobicity of compounds, aiding their penetration into protein pockets. nih.gov In some cases, fluorinated derivatives have exhibited more potent anticancer and antimicrobial activities compared to their non-fluorinated counterparts. frontiersin.org

Heterocyclic Hybrids: The fusion or linkage of the fluorene moiety with various heterocyclic rings, such as thiazole, triazole, or pyridine, has led to the development of potent bioactive agents. researchgate.netexplorationpub.comresearchgate.net For example, fluorenyl-hydrazonothiazole derivatives have been synthesized and screened for their antimicrobial properties. researchgate.netmdpi.com

These studies underscore the versatility of the fluorene scaffold and provide a rational basis for the design of new derivatives with improved biological profiles.

Fluorescent Probes for Biological Imaging Applications

Fluorene and its derivatives are well-known for their fluorescent properties, exhibiting strong, typically blue, fluorescence. This characteristic makes them excellent candidates for the development of fluorescent probes for biological imaging, a technique that allows for the visualization of cellular and subcellular structures and processes in real-time. solubilityofthings.comontosight.ai

The ethyl group at the 9-position of 9-Ethyl-9H-fluorene contributes to the compound's stability and influences its electronic properties, which are important for fluorescence. solubilityofthings.com While this compound itself can serve as a fluorescent dye, much of the research has focused on more complex derivatives designed to enhance specific properties required for bioimaging applications. solubilityofthings.com

Key aspects of fluorene-based fluorescent probes include:

High Quantum Yield and Photostability: Effective fluorescent probes require high fluorescence quantum yields (the efficiency of converting absorbed light into emitted light) and good photostability (resistance to degradation upon exposure to light). Many fluorene derivatives have been synthesized to optimize these properties. nih.gov

Two-Photon Absorption (2PA): Some fluorene derivatives have been specifically designed for two-photon fluorescence microscopy (2PFM), an advanced imaging technique that allows for deeper tissue penetration and reduced photodamage. nih.govresearchgate.net These probes often possess a large two-photon absorption cross-section. chem-soc.si

Target Specificity: To be useful for imaging specific biological targets, fluorescent probes can be conjugated to biomolecules such as peptides or proteins. For example, fluorenyl-based probes incorporating an isothiocyanate reactive linker have been successfully conjugated to a cyclic peptide and a protein for targeted imaging. nih.gov

Sensing Applications: The fluorescence of some fluorene derivatives can be sensitive to their local environment, such as the presence of specific ions or molecules. This property has been exploited to create fluorescent probes for detecting hydroxyl groups, for instance. chemicalbook.com

The development of amine-reactive fluorenyl-based probes that "light up" after conjugation to biomolecules represents a significant advancement, as these probes have low fluorescence until they bind to their target, reducing background noise in imaging experiments. nih.gov

Anticancer Activity Research

The potential of fluorene derivatives as anticancer agents has been an active area of investigation. researchgate.netnih.govontosight.ai Research has focused on understanding their mechanisms of action, including their ability to induce cell cycle arrest and apoptosis, and their interactions with key cellular targets.

A common mechanism by which many anticancer drugs exert their effects is by disrupting the cell cycle and inducing programmed cell death, or apoptosis. Several fluorene derivatives have been shown to be effective in this regard.

For example, a novel decahydrofluorene analog, HY253, was found to induce cell cycle arrest at the G1 phase in human hepatocellular carcinoma (HepG2) cells. jmb.or.krnih.gov This was achieved by inhibiting the phosphorylation of the retinoblastoma protein (Rb) and down-regulating cyclin D1. jmb.or.krnih.gov Furthermore, HY253 was shown to induce apoptosis through the intrinsic pathway, which involves the release of cytochrome c from the mitochondria. jmb.or.krnih.gov

Another study on a different fluorene derivative, 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF), also demonstrated the induction of apoptosis in HCC cells. researchgate.netnih.gov This was mediated by the generation of reactive oxygen species (ROS), which can trigger both extrinsic and intrinsic apoptotic pathways. researchgate.netnih.gov

The ability of fluorine-incorporated gold(I) compounds to induce caspase-dependent apoptosis and cell cycle arrest at the S and G2/M phases in breast cancer cells has also been reported. nih.govresearchgate.net Chalcone derivatives have also been shown to induce apoptosis and cell cycle arrest in various cancer cells. researchgate.net

The anticancer activity of fluorene derivatives often involves interactions with critical cellular molecules and signaling pathways. The tumor suppressor protein p53, which plays a central role in regulating the cell cycle and apoptosis, is a key target.

In the case of the decahydrofluorene analog HY253, its ability to induce G1 phase arrest was associated with the up-regulation of the cyclin-dependent kinase inhibitors p21CIP1 and p27KIP1, which are known to be regulated by p53. jmb.or.krnih.gov This suggests that HY253 may exert its anticancer effects, at least in part, by activating the p53 pathway. jmb.or.krnih.gov

The fluorene derivative MSDF was found to suppress the MAPK/ERK and PI3K/Akt signaling pathways, both of which are crucial for cell survival and proliferation. researchgate.netnih.gov

Molecular docking studies have also been employed to predict the binding interactions of fluorene derivatives with their molecular targets. For instance, some 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives were suggested to bind to the active sites of dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis and a target for some anticancer drugs. nih.govarabjchem.org

Antimicrobial and Antifungal Properties

In addition to their anticancer potential, fluorene derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. mdpi.comnih.gov This is particularly significant in the face of rising antimicrobial resistance, which poses a major global health threat. mdpi.commdpi.com